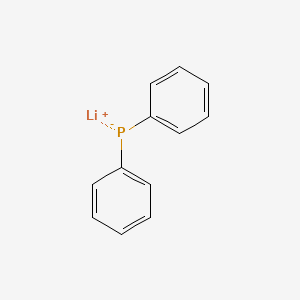
二苯基膦化锂
描述
Synthesis Analysis
The synthesis of lithium diphenylphosphanide involves reactions where lithium compounds interact with diphenylphosphine derivatives. For instance, the reaction of trichlorosilanes with lithium phosphanide leads to the formation of 1,3-diphospha-2-silaallylic complexes, showcasing the compound's ability to engage in complex formation through reactive intermediates (Lange et al., 1998). Similarly, the synthesis and characterization of lithium complexes with 2‐(diphenylphosphanylamino)pyridine and N,2‐bis(diphenylphosphanyl)benzeneamine highlight the coordination behavior of lithium diphenylphosphanides with nitrogen and phosphorus atoms, forming constrained ring structures (Xavier et al., 2004).
Molecular Structure Analysis
The molecular structure of lithium diphenylphosphanide complexes often features coordination to nitrogen, oxygen, and phosphorus atoms, forming various ring sizes and geometries. For example, in complexes formed with 2-(diphenylphosphinoamino)pyridine, the lithium ion coordinates to both nitrogen atoms, forming four or five-membered rings, depending on the specific ligands involved (Xavier et al., 2004).
Chemical Reactions and Properties
Lithium diphenylphosphanide participates in numerous chemical reactions, demonstrating its reactivity and utility in synthesizing various organometallic complexes. For instance, it reacts with electrophiles and participates in complexation reactions, forming structures with unique bonding properties and reactivities. The reaction with trichlorosilanes to form 1,3-diphospha-2-silaallylic complexes exemplifies its ability to engage in complex chemical transformations (Lange et al., 1998).
科学研究应用
神经保护作用
锂,包括二苯基膦化锂,已被广泛研究其神经保护作用,特别是在神经退行性疾病如阿尔茨海默病(AD)、肌萎缩侧索硬化症(ALS)和帕金森病(PD)的背景下。它调节多种稳态机制,如神经营养反应、自噬、氧化应激、炎症和线粒体功能。这些效应主要归因于其抑制糖原合成酶激酶-3β(GSK-3β)和肌醇一磷酸酶(IMP)(Forlenza, De-Paula, & Diniz, 2014)。
自噬调节
锂在自噬调节中的作用在各种神经精神疾病中具有重要意义。它有助于降解易聚集的蛋白质,包括突变的亨廷顿蛋白、磷酸化的tau蛋白和α-突触核蛋白,在神经退行性疾病中。这一过程与哺乳动物雷帕霉素靶蛋白(mTOR)独立途径和mTOR依赖途径在不同情况下相关(Motoi, Shimada, Ishiguro, & Hattori, 2014)。
治疗tau病变
在tau病变中,锂通过抑制GSK-3和增强自噬显示出潜力,从而减轻tau病变模型小鼠的运动障碍。这是通过减少tau磷酸化、可溶性tau水平和神经原纤维缠结的数量来实现的(Shimada et al., 2012)。
生物钟调节
锂被认为参与调节生物钟,特别是在双相情感障碍的背景下。它抑制GSK3β,该酶磷酸化并稳定孤儿核受体Rev-erbα,生物钟的一个组成部分。锂的这种作用影响了生物钟基因的表达(Yin, Wang, Klein, & Lazar, 2006)。
神经退行性疾病中的神经保护机制
锂的神经保护特性进一步突显了其调节炎症、线粒体功能、氧化应激、自噬和凋亡等机制。这些特性正在被探索,以将锂重新用于治疗AD等神经退行性疾病(Damri, Shemesh, & Agam, 2020)。
抗自杀功效
除了其情绪稳定作用外,锂在减少自杀企图和自杀完成风险方面发挥着重要作用。其抗自杀作用的机制涉及侵略和冲动,这些是与自杀强烈相关的候选内源表型(Kovacsics, Gottesman, & Gould, 2009)。
减少tau磷酸化
锂已显示出在抑制GSK-3的情况下减少tau磷酸化的功效,这是阿尔茨海默病中的一个关键过程。这一作用增强了tau与微管的结合,并促进微管组装,为阿尔茨海默病的潜在干预提供了见解(Hong, Chen, Klein, & Lee, 1997)。
IMPA2和脑功能
对锂的靶点IMPA2的研究为其在双相情感障碍、精神分裂症和热性惊厥中的作用提供了见解。IMPA2表现出可被锂抑制的IMPase活性,具有与IMPA1不同的生化特性和表达模式,暗示其在体内具有不同的功能(Ohnishi et al., 2007)。
安全和危害
Lithium Diphenylphosphanide is an air-sensitive solid . It is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
属性
IUPAC Name |
lithium;diphenylphosphanide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10P.Li/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;/h1-10H;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKUYEGHEUWHKIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=CC=C(C=C1)[P-]C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10LiP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80392839 | |
| Record name | Lithium diphenylphosphanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80392839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lithium Diphenylphosphanide | |
CAS RN |
65567-06-8 | |
| Record name | Lithium diphenylphosphanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80392839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lithium diphenylphosphide solution | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



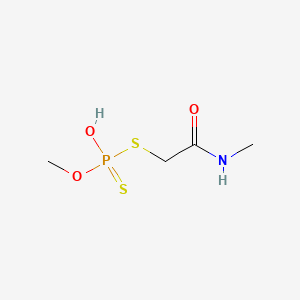
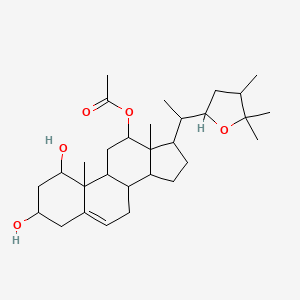
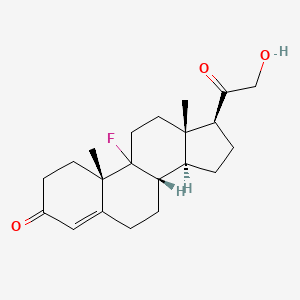
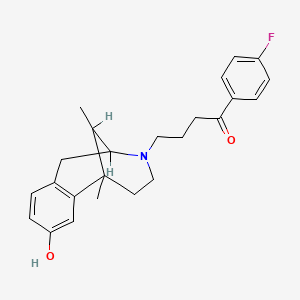
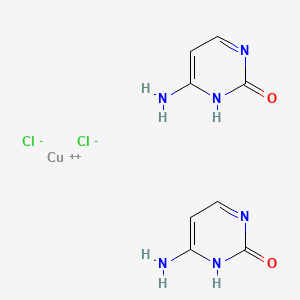
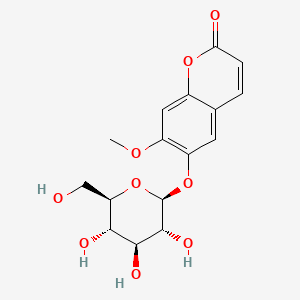
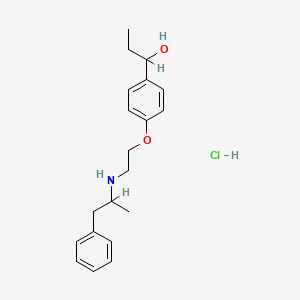
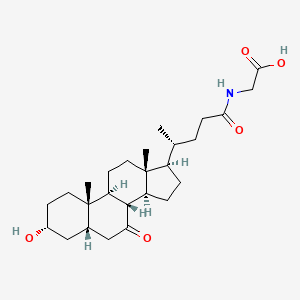
![(1S,22S,23S,25R,26R,28S,31S,33S)-22-Hydroxy-1,10,10,12,12,30,30,36-octamethyl-28-(2-methylprop-1-enyl)-11,24,27,29,32-pentaoxa-3-azadecacyclo[17.17.0.02,17.04,16.07,15.09,13.022,36.023,25.023,33.026,31]hexatriaconta-2(17),4(16),5,7(15)-tetraen-8-one](/img/structure/B1231915.png)
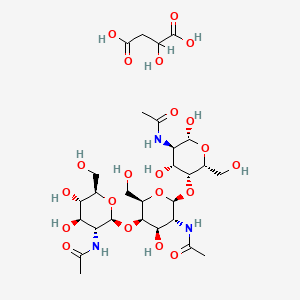
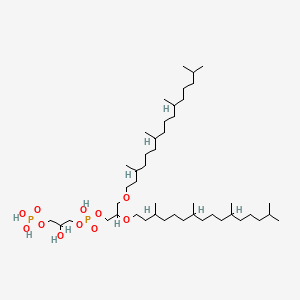
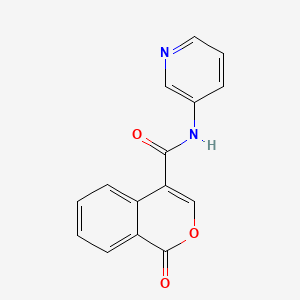
![1-(4-Chlorophenyl)-5-[1-[(2-methylpropan-2-yl)oxy-oxomethyl]-4-piperidinyl]-4-pyrazolecarboxylic acid](/img/structure/B1231924.png)
![5-(1-Ethyl-3-methyl-4-pyrazolyl)-7-(trifluoromethyl)-2-pyrazolo[1,5-a]pyrimidinecarboxylic acid](/img/structure/B1231927.png)